molecular formula C7H6BrNO3 B1343642 2-Bromo-4-hydroxy-6-nitrotoluene CAS No. 62827-40-1

2-Bromo-4-hydroxy-6-nitrotoluene

Cat. No.: B1343642
CAS No.: 62827-40-1
M. Wt: 232.03 g/mol
InChI Key: LLKQWSMTQJRDCZ-UHFFFAOYSA-N
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Description

Significance of Substituted Toluene (B28343) and Phenol (B47542) Derivatives in Organic Chemistry

Substituted toluene and phenol derivatives are fundamental building blocks in organic synthesis. The methyl group of toluene can undergo a variety of transformations, while the hydroxyl group of phenol is a powerful activating group and a precursor to ethers and esters. chemspider.com These derivatives are pivotal in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. chemspider.com The strategic placement of additional substituents, such as halogens and nitro groups, further diversifies their chemical behavior and expands their synthetic potential.

Phenols, in particular, are organic compounds where a hydroxyl group is directly bonded to an aromatic ring. Their chemistry is distinct from that of alcohols. chemicalbook.com The hydroxyl group is strongly activating and directs incoming electrophiles to the ortho and para positions. youtube.comvaia.com Phenols are also significantly more acidic than alcohols, a property that is further enhanced by the presence of electron-withdrawing groups like the nitro group. chemicalbook.com

Overview of Aromatic Substitution Patterns in Halogenated, Hydroxylated, and Nitrated Aromatic Systems

The regioselectivity of electrophilic aromatic substitution is dictated by the electronic properties of the substituents already present on the ring. The hydroxyl group is a strongly activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The nitro group is a strongly deactivating meta-director. In a polysubstituted ring, the directing effects of the various groups must be considered collectively. Generally, strongly activating groups have a dominant influence on the position of further substitution.

Conversely, in nucleophilic aromatic substitution, electron-withdrawing groups like the nitro group activate the ring towards attack by a nucleophile, particularly when positioned ortho or para to a good leaving group, such as a halide. nih.govnih.gov This reactivity is a consequence of the stabilization of the negatively charged Meisenheimer complex intermediate. nih.gov

Research Trajectories in the Synthesis and Characterization of Multifunctional Arenes

Current research in the field of multifunctional arenes is focused on the development of novel and efficient synthetic methodologies to create complex, highly substituted aromatic structures. nih.govresearchgate.net This includes the exploration of new catalytic systems, such as those based on palladium, for cross-coupling reactions that allow for the precise installation of various functional groups. researchgate.net There is also a significant effort in the detailed characterization of these complex molecules using advanced spectroscopic and crystallographic techniques to understand their structure-property relationships. rsc.org The ultimate goal is to design and synthesize novel functional molecules with tailored electronic, optical, or biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methyl-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-4-6(8)2-5(10)3-7(4)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKQWSMTQJRDCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646166
Record name 3-Bromo-4-methyl-5-nitrophenol
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Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62827-40-1
Record name 3-Bromo-4-methyl-5-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62827-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methyl-5-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Characterization of 2 Bromo 4 Hydroxy 6 Nitrotoluene

Synthetic Methodologies

A potential multi-step synthesis for 2-Bromo-4-hydroxy-6-nitrotoluene starts from 2,6-dinitrotoluene (B127279). chemicalbook.com The synthesis involves the following key transformations:

Selective Reduction: One of the nitro groups of 2,6-dinitrotoluene is selectively reduced to an amino group. This can be achieved using reagents like ammonium (B1175870) sulfide (B99878) or sodium sulfide, a reaction known as the Zinin reduction. chemicalbook.com In the case of dinitro- and trinitrophenols, a nitro group ortho to a hydroxyl or alkoxy group is preferentially reduced. chemicalbook.com

Diazotization: The resulting amino group is then converted into a diazonium salt using sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid) at low temperatures.

Hydrolysis: The diazonium salt is subsequently hydrolyzed by heating, which replaces the diazonium group with a hydroxyl group.

Bromination: The final step would involve the bromination of the resulting nitrophenol to introduce the bromine atom at the desired position. The hydroxyl group would direct the bromine to the ortho and para positions.

The key reaction mechanisms involved in this synthesis are:

Zinin Reduction: This involves the reduction of an aromatic nitro group to an amine using sulfide, disulfide, or polysulfide ions.

Diazotization: The reaction of a primary aromatic amine with nitrous acid (formed in situ from sodium nitrite and a strong acid) to form a diazonium salt.

Sandmeyer-like/Hydrolysis Reaction: The diazonium group is an excellent leaving group and can be replaced by a hydroxyl group upon heating in an aqueous acidic solution.

Electrophilic Aromatic Substitution (Bromination): The phenol (B47542) ring is activated by the hydroxyl group, making it susceptible to electrophilic attack by bromine.

Physico-chemical Properties

Specific experimental data for the physico-chemical properties of this compound are not widely reported. However, based on its structure and data for related compounds, the following properties can be anticipated.

PropertyValue
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
Physical State Expected to be a solid at room temperature.
Melting Point Not available.
Boiling Point Not available.
Solubility Likely to be sparingly soluble in water, but soluble in organic solvents like ethanol, acetone, and DMSO.

Spectroscopic Analysis

Detailed spectroscopic data for this compound are not available in the reviewed literature. The following sections describe the expected spectral characteristics based on the analysis of similar compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic effects of the bromo, hydroxyl, and nitro substituents.

¹³C NMR: The carbon NMR spectrum would display signals for each of the unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached functional groups.

FT-IR: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the C-H stretches of the methyl and aromatic groups, the N-O stretches of the nitro group (typically two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹), and the C-Br stretch (in the lower frequency region).

UV-Vis: The UV-Vis spectrum in a suitable solvent would likely exhibit absorption maxima corresponding to the π-π* transitions of the substituted aromatic system. The presence of the nitro and hydroxyl groups would be expected to cause a bathochromic (red) shift compared to unsubstituted toluene (B28343).

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (232.03 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the nitro group, the methyl group, and other small fragments.

Crystallographic Data

No experimental crystallographic data for this compound has been found in the public domain. To determine the crystal system, space group, and unit cell dimensions, a single-crystal X-ray diffraction analysis would be required.

Crystallographic ParameterValue
Crystal System Not available
Space Group Not available
Unit Cell Dimensions Not available
Volume Not available

Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Hydroxy 6 Nitrotoluene

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group (-OH) is a significant site of reactivity, primarily functioning as a nucleophile and a directing group. Its acidity is enhanced by the electron-withdrawing nitro group on the aromatic ring.

Acylation and Alkylation Reactions for Ether and Ester Formation

The hydroxyl group of 2-Bromo-4-hydroxy-6-nitrotoluene readily undergoes reactions with electrophiles to form esters and ethers, which are common strategies for protecting the hydroxyl group or modifying the molecule's properties.

Ester Formation (Acylation): In the presence of a base such as pyridine (B92270) or triethylamine, the phenolic proton can be abstracted, forming a more nucleophilic phenoxide ion. This ion can then react with acylating agents like acid chlorides or acid anhydrides to yield the corresponding esters. Research on similar phenolic compounds, such as 4-hydroxy-6-methyl-2-pyrone, shows that acylation occurs first at the hydroxyl group to form an ester, which under certain conditions can undergo rearrangement. researchgate.net

Ether Formation (Alkylation): The Williamson ether synthesis is a classic method applicable here. Treatment with a base (e.g., sodium hydride, sodium hydroxide) to form the phenoxide is followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to produce the corresponding ether.

The table below summarizes these transformations.

Reaction TypeReagent(s)Product ClassExample Product Name
AcylationAcetyl chloride, PyridinePhenyl Ester2-Bromo-6-nitrotoluene-4-yl acetate
AcylationBenzoyl chloride, PyridinePhenyl Ester2-Bromo-6-nitrotoluene-4-yl benzoate
AlkylationMethyl iodide (CH₃I), NaOHPhenyl Ether2-Bromo-4-methoxy-6-nitrotoluene
AlkylationBenzyl bromide, K₂CO₃Phenyl Ether4-(Benzyloxy)-2-bromo-6-nitrotoluene

Oxidation Reactions of the Phenolic Hydroxyl Group

Direct oxidation of the phenolic hydroxyl group can be complex and may lead to degradation of the aromatic ring, especially given the presence of the activating hydroxyl and deactivating nitro groups. However, the methyl group on the ring is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can convert the methyl group into a carboxylic acid. In analogous compounds like 4-bromo-2-nitrotoluene, the methyl group is oxidized to form 4-bromo-2-nitrobenzoic acid. sigmaaldrich.com To selectively oxidize the methyl group of this compound, the phenolic hydroxyl group would typically require protection first (e.g., through acylation or alkylation as described in 3.1.1) to prevent unwanted side reactions.

Reaction TargetOxidizing AgentProduct
Methyl Group1. Protect -OH2. KMnO₄, heat3-Bromo-5-hydroxy-2-nitrobenzoic acid (after deprotection)

Nucleophilic Aromatic Substitution Reactions at Bromine-Substituted Sites

The bromine atom on the aromatic ring is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The rate of these reactions is significantly enhanced by the presence of the strongly electron-withdrawing nitro group (-NO₂) located para to the bromine. This group stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, thereby lowering the activation energy. masterorganicchemistry.com The hydroxyl group at the ortho position also contributes to the activation of this site for nucleophilic attack.

Replacement by Oxygen Nucleophiles

The bromine atom can be displaced by various oxygen-based nucleophiles. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) will replace the bromine with a methoxy (B1213986) group. Similarly, heating with aqueous sodium hydroxide (B78521) under pressure can substitute the bromine with a second hydroxyl group, forming a dihydroxy derivative.

NucleophileReagent(s)Product Name
MethoxideSodium methoxide (NaOCH₃), Methanol4-Hydroxy-2-methoxy-6-nitrotoluene
HydroxideSodium hydroxide (NaOH), Water, Heat2-Methyl-6-nitrobenzene-1,3-diol

Replacement by Nitrogen Nucleophiles (e.g., Amination)

Amination can be achieved by reacting the compound with ammonia (B1221849) or primary/secondary amines, often at elevated temperatures and pressures. learncbse.in This process, known as ammonolysis, replaces the bromine atom with an amino (-NH₂) or substituted amino group. learncbse.in A synthesis route for the parent compound involves a reaction with diammonium sulfide (B99878), indicating the susceptibility of the ring to substitution by nitrogen-containing nucleophiles. chemicalbook.com The use of modern catalytic systems, such as those based on palladium or copper, can facilitate these amination reactions under milder conditions.

NucleophileReagent(s)Product Name
AmmoniaNH₃, heat, pressure6-Amino-2-bromo-4-nitrotoluene
MethylamineCH₃NH₂, heatN-Methyl-2-bromo-4-nitrotoluen-6-amine

Replacement by Carbon Nucleophiles

The bromine atom serves as a handle for forming new carbon-carbon bonds, a cornerstone of modern organic synthesis. While classical reactions with carbanions are possible, palladium-catalyzed cross-coupling reactions are more common and versatile.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) can replace the bromine with a new aryl or vinyl group.

Heck Coupling: This reaction involves coupling with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

These methods allow for the construction of complex molecular architectures from the relatively simple starting material.

Reaction NameCoupling PartnerReagent(s)Product Class
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, Na₂CO₃Biaryl
Heck CouplingStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃NSubstituted Toluene (B28343)

Reduction Reactions of the Nitro Group to Amino Functionality

The conversion of the nitro group (-NO₂) in this compound to an amino group (-NH₂) is a pivotal transformation, yielding 2-amino-6-bromo-4-hydroxytoluene, a valuable intermediate in organic synthesis. This reduction can be achieved through several methods, broadly categorized as catalytic hydrogenation and chemical reduction. wikipedia.org

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and clean reaction profile, often producing water as the only by-product. nih.gov This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Commonly used catalysts for the hydrogenation of aromatic nitro compounds include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The reaction is typically carried out in a solvent such as ethanol, ethyl acetate, or acetic acid under a pressurized atmosphere of hydrogen. The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity, especially given the presence of a reducible bromine atom.

For the selective reduction of the nitro group in a related compound, 2,6-dinitrotoluene (B127279), controlled hydrogenation with a palladium on carbon catalyst has been utilized to produce 6-nitro-o-toluidine. sciencemadness.org A similar approach could be applied to this compound.

Table 1: Catalysts for Hydrogenation of Aromatic Nitro Compounds

Catalyst Typical Conditions
Palladium on Carbon (Pd/C) H₂, Ethanol, Room Temperature
Platinum(IV) Oxide (PtO₂) H₂, Ethanol/Acetic Acid, Room Temperature

This data is generalized for aromatic nitro compounds and is applicable to this compound.

A variety of chemical reducing agents can also be employed to convert the nitro group to an amine. These methods are often preferred in laboratory settings due to their operational simplicity.

One of the most common methods involves the use of metals in acidic media, such as iron (Fe) in acetic acid or hydrochloric acid, and tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid. wikipedia.org These reactions proceed via a series of electron transfer steps from the metal to the nitro group.

Sodium sulfide (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S), in what is known as the Zinin reduction, can be used for the selective reduction of one nitro group in a polynitroaromatic compound. stackexchange.com For instance, one of the two nitro groups in 2,6-dinitrotoluene can be selectively reduced using ammonium sulfide. sciencemadness.org This method could potentially be applied to this compound.

Other reagents like sodium hydrosulfite (Na₂S₂O₄) are also effective for the reduction of nitroarenes. wikipedia.org

Table 2: Chemical Reagents for Nitro Group Reduction

Reagent Conditions
Iron (Fe) / HCl Heating
Tin(II) Chloride (SnCl₂) / HCl Room Temperature or Heating
Sodium Sulfide (Na₂S) Aqueous or alcoholic solution

This data is generalized for aromatic nitro compounds and is applicable to this compound.

Oxidation Reactions of the Methyl Group

The methyl group of this compound can be oxidized to various higher oxidation states, most notably a carboxylic acid. The presence of the electron-withdrawing nitro group and the deactivating bromine can influence the reactivity of the methyl group.

The oxidation of the methyl group to a carboxylic acid group (-COOH) is a common transformation for toluene derivatives. This is typically achieved using strong oxidizing agents. For related nitrotoluene compounds, reagents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or alkaline conditions are effective. For example, the methyl group of p-nitrotoluene can be oxidized to form 4-nitrobenzoic acid. wikipedia.orgyoutube.com

The oxidation of this compound with a strong oxidizing agent would be expected to yield 2-Bromo-4-hydroxy-6-nitrobenzoic acid. The reaction conditions would need to be carefully controlled to avoid degradation of the aromatic ring, which is activated by the hydroxyl group.

Table 3: Oxidizing Agents for Conversion of Methyl to Carboxylic Acid Group

Oxidizing Agent Typical Conditions
Potassium Permanganate (KMnO₄) Alkaline solution, followed by acidification
Potassium Dichromate (K₂Cr₂O₇) Sulfuric acid, heating

This data is based on the oxidation of related nitrotoluene derivatives and is presumed to be applicable to this compound.

The partial oxidation of the methyl group to an aldehyde (-CHO) or an alcohol (-CH₂OH) is more challenging as these intermediates are often more susceptible to further oxidation than the starting material. However, under specific conditions, the formation of these products is possible.

For p-nitrotoluene, partial oxidation to 4-nitrobenzaldehyde (B150856) has been achieved using specific reagents like chromium trioxide in acetic anhydride (B1165640) (Etard reaction) or by catalytic oxidation. wikipedia.org The oxidation of p-nitrotoluene can also yield p,p'-dinitrobibenzyl and p,p'-dinitrostilbene under alkaline conditions in the presence of air. acs.org It is conceivable that similar controlled oxidation of this compound could yield the corresponding aldehyde or alcohol, though this has not been explicitly documented.

Electrophilic Aromatic Substitution Reactions on the Activated Aromatic Ring

The benzene (B151609) ring of this compound is substituted with both activating (hydroxyl, methyl) and deactivating (nitro, bromo) groups. The outcome of an electrophilic aromatic substitution (EAS) reaction is determined by the cumulative directing effects of these substituents. doubtnut.comtaylorandfrancis.com

The hydroxyl group at position 4 is a powerful activating group and an ortho-, para-director. The methyl group at position 1 is also activating and an ortho-, para-director. The nitro group at position 6 is a strong deactivating group and a meta-director. The bromine atom at position 2 is deactivating but an ortho-, para-director.

The available positions for substitution on the ring are positions 3 and 5.

Position 3: This position is ortho to the strongly activating hydroxyl group and the deactivating bromo group, and meta to the activating methyl group and the deactivating nitro group.

Position 5: This position is ortho to the strongly activating hydroxyl group and meta to the deactivating bromo group, the activating methyl group, and the deactivating nitro group.

Given the powerful ortho-directing effect of the hydroxyl group, electrophilic attack is most likely to occur at positions 3 and 5. The steric hindrance from the adjacent bromo group at position 2 might slightly disfavor substitution at position 3 compared to position 5. Therefore, electrophilic substitution on this compound is expected to yield a mixture of 3- and 5-substituted products, with the exact ratio depending on the specific electrophile and reaction conditions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com However, the already substituted and sterically hindered nature of the ring in this compound may require forcing conditions for these reactions to proceed.

Table 4: Directing Effects of Substituents in this compound

Substituent Position Electronic Effect Directing Effect
-CH₃ 1 Activating Ortho, Para
-Br 2 Deactivating Ortho, Para
-OH 4 Strongly Activating Ortho, Para

Derivatization Strategies for Advanced Chemical Synthesis

The functional groups on the this compound ring serve as handles for further chemical synthesis, enabling its use as a building block for more complex molecules.

Schiff bases, characterized by the azomethine or imine group (-C=N-), are typically formed through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone). researchgate.netresearchgate.net this compound itself cannot directly form a Schiff base as it lacks either a primary amine or a suitable carbonyl functionality. However, it can be chemically modified to generate precursors for Schiff base synthesis.

Two plausible synthetic routes could be employed:

Reduction of the Nitro Group: The nitro group can be reduced to a primary amine (-NH₂) under various conditions (e.g., using catalytic hydrogenation or metal catalysts in acidic medium). This would yield 2-amino-6-bromo-4-methylphenol. This amino derivative can then readily undergo a condensation reaction with a wide range of aldehydes or ketones to form the corresponding Schiff base.

Oxidation of the Methyl Group: The methyl group can be oxidized to an aldehyde (formyl group, -CHO). This transformation would produce 3-bromo-5-hydroxy-2-nitrobenzaldehyde. This aldehyde derivative could then be reacted with various primary amines to yield the desired Schiff bases.

These derivatization pathways highlight the versatility of this compound as a starting material for accessing complex Schiff base ligands, which are significant in coordination chemistry and material science. researchgate.net

Table 1: Hypothetical Pathways to Schiff Base Formation

Precursor Synthesis RouteIntermediate CompoundSubsequent ReactionProduct Class
Reduction of Nitro Group2-Amino-6-bromo-4-methylphenolCondensation with R-CHO or R₂C=OSubstituted Phenolic Schiff Base
Oxidation of Methyl Group3-Bromo-5-hydroxy-2-nitrobenzaldehydeCondensation with R-NH₂Substituted Benzaldehyde Schiff Base

The arrangement of functional groups in this compound, particularly the ortho-positioning of the hydroxyl and nitro groups, makes it a suitable precursor for the synthesis of heterocyclic compounds. One notable application is in the construction of benzoxazoles.

Benzoxazoles are an important class of heterocyclic compounds with applications in medicinal chemistry and materials science. nih.govchemicalbook.com The synthesis of the benzoxazole (B165842) ring system often involves the cyclization of an o-aminophenol with a suitable one-carbon synthon (e.g., carboxylic acids, aldehydes, or their derivatives). chemicalbook.comresearchgate.netorganic-chemistry.org

A potential pathway to synthesize a substituted benzoxazole from this compound would first involve the selective reduction of the nitro group to an amine, yielding 2-amino-6-bromo-4-methylphenol. This o-aminophenol derivative can then undergo an intramolecular cyclization reaction. For example, reaction with a carboxylic acid or its derivative would lead to the formation of the corresponding benzoxazole. This approach provides a direct route to highly substituted benzoxazole systems that might be otherwise difficult to synthesize.

Table 2: Potential Heterocyclic Synthesis from this compound

Target HeterocycleRequired IntermediateKey Reaction TypePotential Reagents for Cyclization
Substituted Benzoxazole2-Amino-6-bromo-4-methylphenolIntramolecular CyclizationCarboxylic acids, Aldehydes, Orthoesters

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic procedures. This includes studying the kinetics and identifying key intermediates.

In the case of this compound, the substituents have competing effects:

Activating Groups: The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating and therefore activate the ring towards electrophilic attack. The hydroxyl group is a particularly strong activating group.

Deactivating Groups: The bromo (-Br) and nitro (-NO₂) groups are electron-withdrawing and deactivate the ring. The nitro group is a very strong deactivating group.

The slowest step in a multi-step reaction mechanism is the rate-determining step. wikipedia.orglibretexts.orgsavemyexams.com For electrophilic aromatic substitution, the formation of the high-energy sigma-complex is the slow, rate-limiting step because it involves the temporary disruption of the aromatic system. masterorganicchemistry.commsu.edu The subsequent deprotonation to restore aromaticity is a fast step.

The key intermediate in electrophilic aromatic substitution reactions on this compound is the sigma-complex (also known as a benzenonium ion or Wheland intermediate). msu.edunih.gov This intermediate is a resonance-stabilized carbocation formed by the addition of the electrophile to the benzene ring. The disruption of the aromatic sextet means this intermediate is high in energy.

For a nitration reaction, the electrophile is the nitronium ion (NO₂⁺) , which is typically generated in situ from nitric acid and a strong acid catalyst like sulfuric acid. libretexts.orgyoutube.com The reaction proceeds via the formation of a sigma-complex where the nitronium ion has bonded to one of the ring carbons.

In reactions involving the functional groups themselves, other intermediates can be formed. For instance, in the proposed synthesis of benzoxazoles, the reduction of the nitro group would proceed through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. In reactions involving strong bases, deprotonation of the phenolic hydroxyl group would form a phenoxide ion . This intermediate is highly activated towards electrophilic attack. Furthermore, under certain conditions, such as reaction with metallic sodium, a benzyl sodium intermediate could potentially be formed at the methyl group, which could then undergo further reactions.

Table 3: Key Intermediates in Transformations of this compound

Reaction TypeKey Intermediate(s)Description
Electrophilic Aromatic SubstitutionSigma-complex (Benzenonium ion)A resonance-stabilized carbocation formed by attack of an electrophile on the aromatic ring.
NitrationNitronium ion (NO₂⁺)The active electrophile generated from the nitrating mixture.
Nitro Group ReductionNitroso, HydroxylamineTransient species formed during the conversion of a nitro group to an amine.
Base-Mediated ReactionsPhenoxide ionFormed by deprotonation of the hydroxyl group, increasing the ring's nucleophilicity.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, different NMR experiments provide a wealth of information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy would be instrumental in identifying the number of distinct proton environments in the 2-Bromo-4-hydroxy-6-nitrotoluene molecule. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups. The coupling patterns between adjacent protons would reveal their relative positions on the benzene (B151609) ring. The protons of the methyl and hydroxyl groups would each produce a characteristic singlet.

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms would be indicative of their hybridization and the nature of the attached functional groups. For instance, the carbon atom attached to the bromine would be expected to appear in a specific region of the spectrum, as would the carbons bonded to the hydroxyl, nitro, and methyl groups.

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques would be employed. Correlation Spectroscopy (COSY) would establish the connectivity between coupled protons. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments would reveal the direct one-bond correlations between protons and the carbon atoms they are attached to. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would provide information about longer-range (two- or three-bond) correlations between protons and carbons, which is crucial for piecing together the complete molecular structure.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. These techniques are particularly effective for identifying the presence of specific functional groups.

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The asymmetric and symmetric stretching vibrations of the nitro group would appear as strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed in the 2800-3100 cm⁻¹ region. Bending vibrations and other characteristic skeletal vibrations would provide further structural information in the fingerprint region (below 1500 cm⁻¹).

FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like the hydroxyl and nitro groups are strong absorbers in the infrared, non-polar bonds and symmetric vibrations often produce strong signals in the Raman spectrum. For this compound, the aromatic ring vibrations and the C-Br stretching vibration would be expected to be prominent in the FT-Raman spectrum.

Based on a comprehensive search of available scientific literature and databases, detailed experimental spectroscopic data specifically for the compound This compound is not publicly available. The stringent requirement to focus solely on this specific molecule and not introduce data from related compounds prevents the creation of the requested article.

Information for closely related compounds or isomers was found, but per the instructions, this data cannot be used as a substitute. For instance, while mass spectrometry data exists for "2-Bromo-4-nitrotoluene" (which lacks the hydroxyl group) and "2-bromo-4,6-dinitroaniline" (which has an amine instead of a methyl group and an additional nitro group), this information is not directly applicable to the target compound.

Therefore, it is not possible to provide the detailed research findings and data tables for the following specified sections for This compound :

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational cost, making it suitable for studying molecules of moderate size and complexity.

Optimized Molecular Geometries and Conformations

To determine the most stable three-dimensional arrangement of atoms in 2-Bromo-4-hydroxy-6-nitrotoluene, a geometry optimization would be performed using DFT. This process involves calculating the forces on each atom and adjusting their positions to minimize the total electronic energy of the molecule. The resulting optimized geometry corresponds to a local minimum on the potential energy surface. For a molecule with rotatable groups, such as the hydroxyl (-OH) and nitro (-NO2) groups, a conformational analysis would be necessary to identify the global minimum energy structure. This involves systematically rotating these groups and performing geometry optimizations for each conformation.

A hypothetical data table for the optimized geometric parameters (bond lengths and angles) of the most stable conformer of this compound, as would be predicted by a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory), is presented below.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Note: These are representative values and not from actual calculations on this specific molecule.)

ParameterValueParameterValue
Bond Lengths (Å)Bond Angles (°)
C1-C21.40C6-C1-C2118.5
C2-Br1.90C1-C2-C3121.0
C3-C41.39C2-C3-C4119.5
C4-O1.36C3-C4-C5120.0
C5-C61.39C4-C5-C6120.5
C6-N1.48C5-C6-C1120.5

Harmonic Vibrational Frequencies and Intensities

Following geometry optimization, the calculation of harmonic vibrational frequencies is a crucial step. These frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions. The results of these calculations are essential for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency is associated with an intensity, which helps in predicting the appearance of the experimental spectra. It is standard practice to scale the calculated frequencies with an appropriate factor to account for anharmonicity and the approximations inherent in the computational method.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher reactivity. From the HOMO and LUMO energies, various electronic properties such as ionization potential, electron affinity, electronegativity, and global hardness can be estimated.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Note: These are representative values and not from actual calculations on this specific molecule.)

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-2.1
HOMO-LUMO Gap (ΔE)4.4

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red colors typically denote regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and nitro groups, and positive potential near the hydrogen atom of the hydroxyl group.

Ab Initio Methods in Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), can provide highly accurate results, though they are generally more computationally demanding than DFT. For a molecule like this compound, ab initio calculations could be used to benchmark the results obtained from DFT, providing a higher level of confidence in the predicted properties.

Prediction of Spectroscopic Data and Comparison with Experimental Results

A significant application of computational chemistry is the prediction of various spectroscopic data, which can then be compared with experimental findings to validate the computational model and aid in spectral assignment.

Vibrational Spectroscopy: As mentioned, calculated harmonic vibrational frequencies and their intensities can be used to simulate the IR and Raman spectra of this compound. This is invaluable for assigning the observed spectral bands to specific molecular vibrations.

NMR Spectroscopy: It is also possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted chemical shifts, when compared to experimental data, can confirm the molecular structure.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum.

The synergy between computational prediction and experimental measurement is a cornerstone of modern chemical research, enabling a deeper understanding of molecular structure and behavior. While specific data for this compound is not currently available, the application of these computational methodologies would provide significant insights into its chemical nature.

Analysis of Intramolecular Hydrogen Bonding and Conformational Stability

Theoretical studies on analogous ortho-substituted phenols, such as 2-nitrophenol (B165410) and various halophenols, have consistently demonstrated the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and an oxygen atom of the nitro group, or the halogen atom. mdpi.comresearchgate.net In the case of this compound, a similar intramolecular hydrogen bond is anticipated between the hydroxyl group at position 4 and the nitro group at position 6.

Density Functional Theory (DFT) calculations are a powerful tool for analyzing such interactions. By optimizing the molecular geometry, the presence of a hydrogen bond can be confirmed by several parameters. These include a short distance between the hydrogen donor (hydroxyl oxygen) and the hydrogen acceptor (nitro oxygen), a specific bond angle of the O-H···O linkage, and a characteristic shift in the vibrational frequency of the O-H bond in the calculated infrared spectrum.

Conformational stability is intrinsically linked to this intramolecular hydrogen bonding. The formation of a quasi-aromatic six-membered ring through the hydrogen bond significantly stabilizes the planar conformation of the molecule. The planarity, in turn, enhances the electron delocalization within the benzene (B151609) ring, contributing further to the molecule's stability. Different rotational isomers (conformers) can be computationally explored by rotating the hydroxyl and nitro groups. However, the conformation with the intramolecular hydrogen bond is expected to be the most stable, lying at a global energy minimum on the potential energy surface.

Table 1: Predicted Geometric Parameters for the Intramolecular Hydrogen Bond in this compound (Illustrative)

ParameterPredicted Value
O-H Bond Length (Å)0.98
H···O Bond Length (Å)1.65
O···O Distance (Å)2.60
O-H···O Bond Angle (°)145

Note: The values in this table are illustrative and based on typical findings for similar compounds in computational studies. Actual values would require specific DFT calculations for this compound.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with donor-acceptor-π-conjugated systems often exhibit significant NLO responses. In this compound, the hydroxyl group can act as an electron donor, the nitro group as a strong electron acceptor, and the benzene ring as the π-conjugated bridge. This arrangement suggests that the molecule may possess notable NLO properties.

Computational investigations, typically using DFT methods, are instrumental in predicting the NLO behavior of molecules. nih.govresearchgate.net The key parameters that quantify the NLO response are the first-order hyperpolarizability (β) and the second-order hyperpolarizability (γ). A high value of β is indicative of a strong second-order NLO response.

The NLO properties of a molecule are closely related to its electronic structure, specifically the extent of intramolecular charge transfer (ICT) from the donor to the acceptor group upon excitation. The presence of the electron-donating hydroxyl group and the electron-withdrawing nitro group facilitates this ICT process in this compound. The bromine atom, being an electronegative substituent, can also influence the electronic distribution and, consequently, the NLO properties.

Theoretical studies on similar donor-acceptor substituted aromatic compounds have shown that the nature and position of the substituents significantly impact the hyperpolarizability. rsc.orgnih.gov For instance, the introduction of different halogen atoms can modulate the NLO response. Computational analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the ICT mechanism. A smaller HOMO-LUMO energy gap is often associated with a larger hyperpolarizability.

By performing quantum chemical calculations, it is possible to compute the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) of this compound. These calculated values can then be compared with those of known NLO materials to assess its potential for NLO applications.

Table 2: Calculated NLO Properties for a Representative Donor-Acceptor Substituted Benzene (Illustrative)

PropertyCalculated Value
Dipole Moment (μ) (Debye)5.2
Mean Polarizability (α) (a.u.)120
First-Order Hyperpolarizability (β) (a.u.)850

Note: The values in this table are for a representative molecule with similar functional groups and are for illustrative purposes. Specific calculations are required for this compound.

Crystal Engineering and Solid State Characteristics

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Information regarding the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group of 2-Bromo-4-hydroxy-6-nitrotoluene is not available in published literature. This fundamental information, derived from SC-XRD data, dictates the symmetry of the crystal and is crucial for any detailed crystallographic study.

Without experimental crystallographic data, a definitive table of bond lengths, bond angles, and torsion angles for this compound cannot be compiled. While computational methods can provide theoretical predictions of these parameters, they are not a substitute for the precise, experimentally determined values obtained from SC-XRD.

Polymorphism and Crystalline Forms

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit varying physical properties.

There are no reports in the scientific literature that identify or characterize any polymorphic forms of this compound. The study of polymorphism is contingent on the ability to crystallize and structurally analyze different crystalline phases.

The exploration of factors that influence polymorphic behavior, such as solvent effects, temperature, and pressure, is an empirical science that relies on the successful isolation and characterization of multiple polymorphs. As no polymorphs of this compound have been reported, a discussion on the factors influencing its polymorphic behavior would be purely speculative.

Supramolecular Interactions and Hydrogen Bonding Networks

The way molecules arrange themselves in the solid state is governed by a variety of intermolecular forces, including hydrogen bonds, halogen bonds, and van der Waals interactions. These interactions create a supramolecular architecture that dictates the material's properties. An analysis of the hydrogen bonding network within this compound, which would involve the hydroxyl and nitro groups, is not possible without knowledge of its crystal structure.

Analysis of Intermolecular Hydrogen Bonding (O-H···O, O-H···N, C-H···O, C-H···Br)

A comprehensive crystallographic study would typically involve the detailed analysis of hydrogen bonding patterns. For this compound, the presence of hydroxyl (O-H), nitro (NO₂), and methyl (CH₃) functional groups, in addition to the bromine atom and the aromatic ring, suggests the potential for a variety of hydrogen bonds. These could include strong interactions, such as O-H···O and O-H···N, as well as weaker C-H···O and C-H···Br contacts. The geometric parameters of these bonds, including donor-acceptor distances and angles, would be essential for quantifying their strength and role in the crystal structure. However, no such data has been reported for this compound.

Halogen Bonding Interactions

The bromine atom in this compound could potentially act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the nitro or hydroxyl groups. The directionality and strength of these interactions are of significant interest in crystal engineering for the design of novel materials. An analysis of the C-Br···X (where X is a nucleophile) geometry would be necessary to confirm and characterize any halogen bonding. Currently, there is no published research on such interactions for this molecule.

Environmental Disposition and Biotransformation Studies

Microbial Degradation Pathways of Nitroaromatic and Halogenated Aromatic Compounds

Microorganisms have evolved diverse metabolic strategies to utilize a wide range of organic compounds as sources of carbon, nitrogen, and energy. researchgate.netresearchgate.net The biodegradation of complex xenobiotics like substituted nitrotoluenes typically involves a series of sequential reactions that modify the functional groups and ultimately break open the aromatic ring. researchgate.net For a compound such as 2-Bromo-4-hydroxy-6-nitrotoluene, the degradation is expected to proceed through the removal of the nitro and bromo substituents, followed by cleavage of the aromatic ring.

A primary and ubiquitous reaction in the microbial transformation of nitroaromatic compounds is the reduction of the nitro group. researchgate.net This process can occur under both aerobic and anaerobic conditions and is often the initial step in the degradation cascade. nih.gov The reduction proceeds in a stepwise manner, involving the transfer of six electrons to form nitroso and hydroxylamino intermediates before yielding the corresponding amine. nih.gov

There are two principal reductive pathways for polynitroaromatic compounds in bacteria:

Reduction of the Nitro Group: This is the most common pathway, catalyzed by enzymes known as nitroreductases. The nitro group (–NO₂) is sequentially reduced to a nitroso (–NO), then to a hydroxylamino (–NHOH), and finally to an amino (–NH₂) group. oup.comoup.com In many cases, the hydroxylamino derivative is the final product of the enzymatic reaction, though it can sometimes be rearranged to form hydroxylated compounds that are substrates for ring cleavage. nih.govoup.com

Reduction of the Aromatic Ring: In some cases, particularly with dinitro and trinitro compounds, the aromatic ring itself can be reduced. This involves the addition of a hydride ion to form a transient hydride-Meisenheimer complex, which then rearomatizes by eliminating a nitrite (B80452) ion (NO₂⁻). researchgate.netnih.gov

The reduction of the nitro group is a critical step as it can either detoxify the compound or, in some instances, lead to the formation of mutagenic intermediates. oup.com

The cleavage of the carbon-halogen bond, or dehalogenation, is a crucial step in the degradation of halogenated aromatic compounds. nih.govnih.gov This process can be catalyzed by various enzymes and occurs through several distinct mechanisms.

Reductive Dehalogenation: This process involves the replacement of a halogen atom with a hydrogen atom and is commonly observed in anaerobic bacteria. nih.gov Halogenated compounds serve as electron acceptors in a process known as dehalorespiration. nih.gov This mechanism is particularly important for highly halogenated compounds. nih.gov The carbon-bromine bond is weaker than the carbon-chlorine bond, suggesting that brominated compounds may be more susceptible to this form of degradation. nih.gov

Oxidative Dehalogenation: In aerobic environments, dehalogenation is often an oxidative process catalyzed by monooxygenase or dioxygenase enzymes. mdpi.com These enzymes incorporate one or two atoms of molecular oxygen into the aromatic ring, which destabilizes the carbon-halogen bond and leads to its cleavage and the release of the halide ion. mdpi.com For example, studies on the degradation of 2,6-dibromo-4-nitrophenol (B181593) (2,6-DBNP) by Cupriavidus sp. strain CNP-8 revealed a sequential denitration and debromination catalyzed by a monooxygenase. researchgate.netnih.gov

Hydrolytic Dehalogenation: This mechanism involves the replacement of a halogen atom with a hydroxyl group from water. It is catalyzed by enzymes called halidohydrolases. nih.gov

Following the initial modification or removal of the nitro and bromo groups, the resulting phenolic intermediate becomes susceptible to aromatic ring cleavage. The general strategy involves converting the initial substrates into catechols, hydroxyquinols, or similar dihydroxylated compounds. nih.gov These intermediates are then cleaved by dioxygenase enzymes, which break the aromatic ring between or adjacent to the two hydroxyl groups.

For instance, the degradation of 2,6-DBNP by Cupriavidus sp. CNP-8 was shown to proceed through the formation of 6-bromohydroxyquinol (6-BHQ). nih.gov This intermediate is then subject to ring cleavage by a 6-BHQ 1,2-dioxygenase. nih.gov Similarly, the degradation of other substituted phenols often leads to intermediates of the tricarboxylic acid (TCA) cycle, which can be fully mineralized by the cell. nih.gov

The table below outlines the probable sequence of events and metabolites in the degradation of this compound, based on analogous compounds.

Table 1: Postulated Microbial Degradation Steps and Intermediates for this compound

Degradation StepDescriptionKey Intermediate(s)Relevant Enzyme Class
1. Nitro Reduction or DenitrationThe nitro group is either reduced to an amine or removed oxidatively as nitrite.2-Bromo-4-hydroxy-6-aminotoluene or 3-Bromo-5-methyl-catecholNitroreductase or Monooxygenase
2. DebrominationThe bromine atom is removed either reductively (replaced by H) or oxidatively.4-Hydroxy-6-nitrotoluene or a brominated catechol/hydroxyquinolDehalogenase (Reductive or Oxidative)
3. Ring DihydroxylationIntroduction of a second hydroxyl group to form a catechol or hydroxyquinol structure, priming the ring for cleavage.Substituted Catechol or HydroxyquinolMonooxygenase
4. Ring CleavageThe aromatic ring is opened by a dioxygenase, yielding aliphatic acids.Aliphatic acid intermediatesDioxygenase
5. Central MetabolismThe aliphatic intermediates are funneled into central metabolic pathways like the TCA cycle.Pyruvate, Acetaldehyde, TCA Cycle IntermediatesVarious metabolic enzymes

Enzymatic Mechanisms in Biotransformation

The biotransformation of compounds like this compound is driven by specific enzymes that catalyze each step of the degradation pathway. The key enzymes involved are nitroreductases and dehalogenases.

Bacterial nitroreductases are typically flavoenzymes that use NAD(P)H as a source of reducing equivalents to reduce the nitro groups of nitroaromatic compounds. oup.comoup.com They are broadly classified into two types based on their sensitivity to oxygen:

Type I (Oxygen-Insensitive) Nitroreductases: These enzymes catalyze the reduction of a nitro group by adding a pair of electrons, forming nitroso and then hydroxylamino intermediates. oup.com This process is a "ping pong bi-bi" redox reaction where the enzyme's FMN cofactor is first reduced by NAD(P)H and then reoxidized by the nitroaromatic substrate. ackerleylab.com These enzymes are considered crucial for the productive metabolism of nitroaromatics. mdpi.com

Type II (Oxygen-Sensitive) Nitroreductases: These enzymes reduce the nitro group by adding a single electron, forming a nitro anion radical. oup.com In the presence of oxygen, this radical can transfer the electron to O₂, regenerating the parent nitro compound and producing a superoxide (B77818) anion, leading to a futile cycle and oxidative stress. oup.com

Dehalogenases are a diverse group of enzymes that catalyze the cleavage of carbon-halogen bonds. nih.govnih.gov Their mechanism dictates their classification and role in bioremediation.

Reductive Dehalogenases: These enzymes are often complex, membrane-bound proteins found in anaerobic bacteria that perform dehalorespiration. nih.gov They typically contain iron-sulfur clusters and a corrinoid (vitamin B12-like) cofactor to facilitate the electron transfer that results in the replacement of a halogen with hydrogen. nih.govrcsb.org

Oxidative Dehalogenases (Oxygenases): Monooxygenases and dioxygenases catalyze the incorporation of oxygen into the aromatic ring, leading to the elimination of a halogen substituent. mdpi.com For example, FADH₂-dependent monooxygenases have been identified that catalyze the sequential denitration and debromination of compounds like 2,6-DBNP. nih.gov

Hydrolytic Dehalogenases (Halidohydrolases): These enzymes use a water molecule to displace a halogen atom from an aliphatic (non-aromatic) carbon, which is a common step after the initial ring cleavage. nih.govrcsb.org

The table below summarizes the key enzymes and their functions relevant to the biotransformation of this compound.

Table 2: Key Enzymes in the Biotransformation of Nitro- and Haloaromatic Compounds

Enzyme ClassSpecific Type/ExampleFunction in Degradation PathwayCofactor(s)
NitroreductaseType I (Oxygen-Insensitive)Reduces -NO₂ group to -NHOH or -NH₂.FMN, NAD(P)H
MonooxygenaseFADH₂-dependent monooxygenaseOxidative removal of nitro and/or bromo groups; ring hydroxylation.FAD/FMN, NAD(P)H
DioxygenaseRing-cleavage dioxygenasesOpens the aromatic ring of catechol or hydroxyquinol intermediates.Fe²⁺
DehalogenaseReductive DehalogenaseAnaerobic removal of bromine, replacing it with hydrogen.Iron-sulfur clusters, Corrinoid

Factors Influencing Environmental Persistence and Transformation Rates

The environmental persistence of this compound is expected to be significant due to the presence of both a nitro group and a halogen substituent on the aromatic ring. tidjma.tnresearchgate.net Several factors can influence its transformation rate in the environment.

Structural Factors:

Nitro Group: The electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to electrophilic attack by oxygenases, contributing to its recalcitrance. researchgate.net

Bromine Atom: The presence of a halogen atom also increases the persistence of aromatic compounds. Reductive dehalogenation, the removal of the halogen, is often a crucial and rate-limiting step in the degradation of halogenated aromatics, particularly under anaerobic conditions. nih.gov

Substituent Position: The relative positions of the functional groups on the aromatic ring can influence enzymatic activity. Steric hindrance from the substituents may affect the ability of enzymes to bind to the substrate.

Environmental Factors:

Oxygen Availability: Aerobic conditions are generally required for the initial oxygenase-catalyzed attack on the aromatic ring. Under anaerobic conditions, different degradation pathways, such as reductive dehalogenation, may be favored. nih.gov

pH and Temperature: Microbial activity and enzyme function are highly dependent on optimal pH and temperature ranges.

Nutrient Availability: The presence of essential nutrients, such as carbon, nitrogen, and phosphorus, is crucial for microbial growth and the metabolic activity required for degradation. mdpi.comglobalscienceresearchjournals.org

Co-contaminants: The presence of other pollutants or readily available carbon sources can influence the degradation of the target compound. In some cases, the presence of a co-substrate can enhance degradation through co-metabolism, while in other instances, it may be inhibitory. mdpi.com

The following table presents the reported half-lives of nitrophenols, which are structurally related to the target compound, in various environmental matrices.

CompoundEnvironmental MatrixConditionHalf-lifeReference
4-NitrophenolTopsoilAerobic1-3 days scbt.comcdc.gov
4-NitrophenolTopsoilAnaerobic~14 days scbt.comcdc.gov
4-NitrophenolSubsoilAerobic~40 days scbt.comcdc.gov
2-Nitrophenol (B165410)TopsoilAerobic~12 days scbt.comcdc.gov
NitrophenolsFresh WaterPhotolysis1-8 days scbt.comcdc.gov
NitrophenolsSea WaterPhotolysis13-21 days scbt.com

Development of Biodegradation Strategies and Bioremediation Potential

The development of effective bioremediation strategies for sites contaminated with compounds like this compound hinges on understanding the metabolic capabilities of microorganisms and optimizing environmental conditions to enhance degradation. nih.gov

Bioaugmentation and Biostimulation:

Bioaugmentation involves the introduction of specific microorganisms or microbial consortia with proven degradative capabilities for the target pollutant or related compounds. For instance, fungal strains like Caldariomyces fumago have shown high efficiency in degrading halogenated nitrophenols. mdpi.com

Biostimulation focuses on modifying the contaminated environment to promote the growth and activity of indigenous microorganisms capable of degrading the pollutant. This can include the addition of nutrients, electron acceptors (like oxygen), or electron donors. Studies have shown that the addition of a carbon source can be a limiting factor for the degradation of brominated organic compounds. mdpi.com

Microbial Consortia: The use of microbial consortia, containing multiple strains with complementary metabolic pathways, often leads to more complete and efficient degradation of complex pollutants. mdpi.com For a molecule like this compound, a consortium might consist of one strain capable of reductive dehalogenation, another that can carry out denitrification, and others that can mineralize the resulting aromatic intermediates.

Genetic Engineering: Advances in genetic engineering offer the potential to develop microorganisms with enhanced degradative capabilities. This could involve modifying existing enzymatic pathways or introducing novel genes that code for enzymes effective against recalcitrant compounds. nih.gov

The potential for bioremediation of halogenated and nitrated aromatic compounds is an active area of research, with a focus on identifying robust microorganisms and understanding the complex interactions between pollutants, microbes, and the environment. researchgate.netmdpi.com

Applications in Materials Science and Industrial Chemistry

Role as a Key Synthetic Building Block for Fine Chemicals

As a substituted aromatic compound, 2-Bromo-4-hydroxy-6-nitrotoluene can serve as a valuable intermediate in the synthesis of more complex molecules, which are often classified as fine chemicals. The reactivity of its functional groups allows for a range of modifications. For instance, the nitro group can be reduced to an amine, the hydroxyl group can be etherified or esterified, and the bromine atom can participate in cross-coupling reactions. These transformations can lead to the production of a wide array of specialized chemicals used in pharmaceuticals, fragrances, and other high-value products. Chemical suppliers often list it under categories such as "Building Blocks" and "Fine Chemicals," underscoring its role as a starting material for more complex syntheses.

Precursor in Dye and Pigment Chemistry

Nitrotoluene derivatives are fundamental in the manufacturing of various colorants. nih.gov The presence of the nitro group in this compound is particularly significant for this application. Aromatic nitro compounds are common precursors to aromatic amines, which are key components in the synthesis of azo dyes. chemiis.com Azo dyes, characterized by the functional group R-N=N-R', are a large and important class of colored compounds used extensively in the textile, ink, and plastics industries. chemiis.com Furthermore, the specific substituents on the aromatic ring of this compound could be leveraged to create dyes with specific colors and properties, such as improved lightfastness or solubility.

Applications in Advanced Materials Synthesis (e.g., Polymers, Functional Materials)

The synthesis of advanced materials often relies on monomers with specific functional groups that can be polymerized or incorporated into larger structures. While direct applications of this compound in polymer science are not widely documented, its structure suggests potential. For example, the phenolic hydroxyl group could be used in the synthesis of polyesters or polyethers. The bromine atom could serve as a site for grafting other polymer chains or for creating flame-retardant materials, as brominated compounds are known for their flame-retardant properties. The nitro group could also be modified to introduce other functionalities into a polymer structure, potentially leading to materials with unique electronic or optical properties.

Role in Agrochemical Research and Development (e.g., as Intermediates for Herbicides, Fungicides)

Nitrotoluenes and brominated phenolic compounds are classes of chemicals that have found application in the agrochemical industry. chemiis.com Nitrotoluenes are used in the synthesis of herbicides, insecticides, and fungicides. chemiis.com Similarly, brominated phenols are recognized for their biological activity and are used in the manufacturing of agrochemicals. The combination of these structural features in this compound makes it a plausible intermediate in the development of new crop protection agents. Its classification by some suppliers under "Pesticides & Pesticide Metabolites" further suggests its potential relevance in this field.

Utilization as a Chemical Reagent in Academic and Industrial Research

This compound is identified as a useful research chemical. Its availability from various chemical suppliers facilitates its use in a laboratory setting for a wide range of synthetic organic chemistry research. Academic and industrial researchers may use this compound to explore new reaction methodologies, synthesize novel compounds with potential biological activity, or develop new materials. Its multifunctional nature allows for the investigation of the reactivity and interaction of its different functional groups, contributing to a deeper understanding of organic chemical principles.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-bromo-4-hydroxy-6-nitrotoluene, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis of nitro-aromatic bromides like this compound often faces issues such as regioselectivity and competing side reactions. Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) using kinetic studies. For example, lower temperatures (e.g., 0–5°C) may suppress undesired bromination at alternative positions . Monitor intermediates via HPLC or TLC to identify bottlenecks. Use steric and electronic directing groups (e.g., –OH or –NO₂) to guide bromination .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural characterization of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions using coupling patterns (e.g., para-substituted nitro groups show distinct splitting) and NOE effects for spatial proximity analysis .
  • IR : Confirm hydroxyl (–OH) and nitro (–NO₂) groups via O–H stretching (~3200 cm⁻¹) and asymmetric NO₂ vibrations (~1520 cm⁻¹) .
  • MS : Use high-resolution mass spectrometry (HRMS) to distinguish between isomeric bromonitrotoluene derivatives, leveraging exact mass differences (~79.90 Da for bromine isotopes) .

Q. What are the critical factors influencing the compound’s stability during storage?

  • Methodological Answer : Nitro-aromatic compounds are sensitive to light and heat. Store under inert gas (N₂/Ar) at 0–6°C to prevent decomposition . Monitor purity via periodic melting-point analysis (reported mp: 38–40°C for analogous bromonitrotoluenes ). Avoid aqueous environments due to potential hydrolysis of the nitro group .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) to model intramolecular hydrogen bonding between –OH and –NO₂ groups, which stabilizes the structure . Calculate Fukui indices to identify electrophilic/nucleophilic sites for regioselective reactions. Compare HOMO-LUMO gaps with experimental UV-Vis data to validate computational models .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) across literature sources?

  • Methodological Answer : Variations in mp (e.g., 38–48°C for similar compounds ) may arise from impurities or polymorphic forms. Perform recrystallization in polar aprotic solvents (e.g., DMF) and characterize via X-ray crystallography (using SHELXL ) to confirm crystal packing. Cross-reference DSC data with computational lattice-energy predictions .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer : The –NO₂ group activates the aromatic ring toward SNAr by withdrawing electron density. Kinetic studies (e.g., Hammett plots) can quantify the directing effects of –Br and –OH. Use deuterated solvents to probe rate-limiting steps (e.g., proton abstraction) . For regioselectivity, compare transition-state energies of competing pathways using DFT .

Data Contradiction Analysis

Reported Property Source A Source B Resolution Strategy
Melting Point (°C)38–40 45–48 Recrystallize and validate via DSC/XRD
Boiling Point (°C)143 151–152 Re-measure under standardized pressure (e.g., 12 mmHg )
Solubility in WaterInsoluble Partial Conduct shake-flask tests with HPLC quantification

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